molecular formula C18H29BrO4 B13826801 4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol

4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol

Cat. No.: B13826801
M. Wt: 389.3 g/mol
InChI Key: VUGKYGPJUXNQSS-ZSOIEALJSA-N
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Description

4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, a cyclohexyl group, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclohexyl derivative and introduce the bromine atom through a bromination reaction. The hydroxyl groups can be introduced through selective hydroxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the bromine atom can introduce new functional groups into the molecule .

Scientific Research Applications

4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is unique due to its combination of a bromine atom, cyclohexyl group, and multiple hydroxyl groups.

Properties

Molecular Formula

C18H29BrO4

Molecular Weight

389.3 g/mol

IUPAC Name

4-[(Z)-2-bromo-5-cyclohexyl-3-hydroxypent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol

InChI

InChI=1S/C18H29BrO4/c19-14(15(20)7-6-11-4-2-1-3-5-11)8-12-13-9-18(22)23-17(13)10-16(12)21/h8,11-13,15-18,20-22H,1-7,9-10H2/b14-8-

InChI Key

VUGKYGPJUXNQSS-ZSOIEALJSA-N

Isomeric SMILES

C1CCC(CC1)CCC(/C(=C/C2C3CC(OC3CC2O)O)/Br)O

Canonical SMILES

C1CCC(CC1)CCC(C(=CC2C3CC(OC3CC2O)O)Br)O

Origin of Product

United States

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